Enhanced Lipophilicity (XLogP3 = 5.3) vs. Non-Fluorinated and Partially Fluorinated Analogs
The m-trifluoromethylanilino substituent of CAS 35728-02-0 yields a computed XLogP3 of 5.3 [1], which is substantially higher than that of closely related analogs lacking the CF₃ group. For example, the 3,4-dichloroanilino analog (CAS 35728-03-1) is predicted to have a lower logP due to the absence of fluorine atoms, while the unsubstituted trimesonitrile parent (CAS 10365-94-3) has a logP near 1.5 [1]. This increase of >3 log units translates to approximately 1000-fold higher lipophilicity, influencing membrane permeability, protein binding, and metabolic stability.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 5.3 |
| Comparator Or Baseline | Unsubstituted trimesonitrile (CAS 10365-94-3): estimated logP ~1.5; 3,4-dichloroanilino analog (CAS 35728-03-1): logP not directly measured but expected <5 based on functional group contributions. |
| Quantified Difference | ΔXLogP3 ≈ +3.8 vs. parent trimesonitrile; qualitatively exceeds non-fluorinated analogs. |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.09.15) [1] |
Why This Matters
Procurement decisions for ADME/PK profiling or in vivo efficacy studies must account for logP, as a higher value predicts greater tissue distribution but also potential for hERG liability and metabolic clearance; CAS 35728-02-0 occupies a distinct lipophilicity space not replicated by non-fluorinated congeners.
- [1] PubChem Compound Summary for CID 215476, 1,3,5-Benzenetricarbonitrile, 4,6-dichloro-2-(m-trifluoromethylanilino)-. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/35728-02-0 (accessed 2026-05-10). View Source
